2-(4-{[3,5,6-Trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}piperazin-1-yl)pyrimidine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, a piperidine ring, and a benzofuran ring. These groups are common in many pharmaceutical compounds and can contribute to a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a reaction involving a dicarbonyl compound and an amine . The piperazine and piperidine rings could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine, piperazine, piperidine, and benzofuran rings would all contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrimidine ring could undergo substitution reactions at the nitrogen positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound basic, and the multiple rings could make the compound relatively rigid .Scientific Research Applications
1,2,4-Triazole-Containing Scaffolds
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They have been used in studies against cancer cells, microbes, and various types of diseases in the human body .
Anticancer Applications: 1,2,4-Triazolo[4,3-a]quinoxalines have shown potential as anticancer agents . For example, compound 9a was found to possess broad-spectrum anticancer activity, showing particular effectiveness towards leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines .
Antimicrobial Applications: 1,2,4-Triazolo[4,3-a]quinoxalines have also demonstrated antimicrobial activity. Compound 16 showed a broad spectrum of antimicrobial activity, and compound 9a showed dual activity as an anticancer and antimicrobial agent .
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications: Piperidine derivatives have been utilized in different ways as anticancer agents . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Antimicrobial Applications: Piperidine derivatives have also been used as antimicrobial agents . For example, compounds 10a and 16 were twice as active as ampicillin against P. aeruginosa .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S2/c1-14-7-8-18(15(2)11-14)31-21-20-25-27(22(29)26(20)10-9-23-21)13-19(28)24-16-5-4-6-17(12-16)30-3/h4-12H,13H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKUJDVIXNMCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide |
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